8-Formylophiopogonone B

Anticancer Lung Cancer Cytotoxicity

Sourcing generic Ophiopogon homoisoflavonoids for neuroprotection or cardiotoxicity research risks inactive material. 8-Formylophiopogonone B is the only formyl-homoisoflavonoid with validated in vivo cardioprotection against doxorubicin-induced injury and autophagy-dependent neuroprotection in Parkinson's models. - Neuroprotection: Enhances autophagy in MPP⁺-induced SH-SY5Y cells via LC3-II upregulation; 6-formyl regioisomer is inactive for this application. - Cardiotoxicity: Confirmed in vivo protection in C57BL/6J mice by suppressing HMOX1 expression and myocardial fibrosis. - Potency: 1.54-fold higher antiproliferative activity against A549 cells vs. Ophiopogonanone B (IC₅₀ 10.01 μM).

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B2977291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Formylophiopogonone B
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21-22H,7H2,1-2H3
InChIKeyHDJKXNHPMVFURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Formylophiopogonone B Procurement Guide


8-Formylophiopogonone B (8-FOB) is a rare homoisoflavonoid natural product isolated from Ophiopogon japonicus root tubers, bearing a characteristic 8-formyl substitution on the homoisoflavonoid skeleton [1]. Its molecular formula is C₁₉H₁₆O₆ with a molecular weight of 340.33 g/mol and CAS number 1316224-74-4 . The compound's structure was originally misreported as '6-aldehydoisoophiopogonone B' but was subsequently revised to the correct 8-formylophiopogonone B configuration, a correction that directly impacts procurement decisions for those seeking verified structural identity [1]. 8-FOB belongs to a small subgroup of 6/8-formyl/methyl-homoisoflavonoids, and its regiochemistry at the 8-position confers distinct pharmacological profiles compared to the 6-formyl regioisomer and non-formylated homologs [2].

8-Formylophiopogonone B: No Generic Substitute


Procurement of generic Ophiopogon homoisoflavonoids such as Ophiopogonanone B or Methylophiopogonanone B as substitutes for 8-Formylophiopogonone B is scientifically unjustified due to three critical structural and functional divergences. First, the 8-formyl group is essential for specific activities, as evidenced by the complete absence of hepatoprotective and cardiotoxicant-antagonizing properties in non-formylated analogs [1]. Second, among formylated regioisomers, 8-FOB and 6-formylisoophiopogonone B exhibit distinct bioactivity profiles—8-FOB demonstrates neuroprotective effects via autophagy enhancement, whereas the 6-formyl isomer does not share this mechanistic signature [2]. Third, the absolute configuration confirmed by TD-DFT ECD calculation is critical for 8-FOB's biological recognition; generic procurement from vendors lacking stereochemical verification risks supplying material that does not match the characterized bioactive entity [3]. These structural determinants directly translate to non-interchangeable experimental outcomes in oxidative stress, cardiotoxicity, neuroprotection, and oncology models, making compound-specific sourcing mandatory.

8-Formylophiopogonone B Comparative Evidence


Lung Cancer Potency vs Ophiopogonanone B

In a direct head-to-head comparison within the same A549 human lung tumor cell line, 8-Formylophiopogonone B (8-FOB) exhibits 1.54-fold greater cytotoxic potency than the non-formylated analog Ophiopogonanone B. The 8-formyl substitution, which is absent in Ophiopogonanone B, is the sole structural difference driving this enhanced antiproliferative activity [1].

Anticancer Lung Cancer Cytotoxicity

Regioselective Neuroprotection: 8-Formyl vs 6-Formyl

Among the formyl-homoisoflavonoid regioisomers, only 8-Formylophiopogonone B (8-FOB, 7b) has demonstrated neuroprotective activity in the MPP⁺-induced SH-SY5Y Parkinson's disease cell injury model. 8-FOB increased LC3-II autophagy marker expression and downregulated p62/SQSTM1, with molecular docking indicating HSP90AA1 interaction and PI3K-AKT-mTOR pathway modulation [1]. In contrast, 6-formylisoophiopogonone B (7a), the 6-formyl regioisomer, lacks reported neuroprotective activity or defined mechanistic signature in parallel testing [1].

Neuroprotection Autophagy Regioselectivity

Cross-Model Protection vs Non-Formylated Analogs

8-Formylophiopogonone B (8-FOB) has documented protective activity across three distinct in vivo toxicant models and multiple in vitro systems, whereas non-formylated Ophiopogon homoisoflavonoids lack any published protective efficacy in these contexts. Specifically, 8-FOB antagonizes paraquat-induced hepatotoxicity in L02 cells and C57BL/6 mice [1]; antagonizes doxorubicin-induced cardiotoxicity in C57BL/6J mice with confirmed HMOX1 pathway inhibition [2]; and demonstrates neuroprotection in MPP⁺-induced SH-SY5Y cells via autophagy enhancement [3]. No comparable multi-organ protective profile has been reported for Methylophiopogonanone B, Ophiopogonanone B, or other non-formylated analogs.

Cardiotoxicity Hepatotoxicity Oxidative Stress

Nasopharyngeal Carcinoma Selective Cytotoxicity

8-Formylophiopogonone B (8-FOB) demonstrates pronounced selectivity among six tumor cell lines tested in parallel, with nasopharyngeal carcinoma CNE-1 cells showing the highest sensitivity to 8-FOB treatment [1]. This preferential activity is mediated by intracellular ROS production and mitochondrial dysfunction, resulting in suppressed viability, inhibited migration and invasion, and induced apoptosis [1]. While absolute IC₅₀ values for each cell line were not reported as single-point metrics in the available literature, the within-study comparison of six tumor types (including CNE-1, A549, and others) confirms CNE-1 as the most sensitive cell line to 8-FOB, distinguishing it from the broad-spectrum or different tumor-type preferences of other homoisoflavonoids such as Methylophiopogonanone B (which shows activity against SMMC-7721 and HeLa cells with IC₅₀ = 34.6 and 6 μg/mL, respectively) [2].

Nasopharyngeal Carcinoma Apoptosis ROS

Cytoprotection Potency vs Methylophiopogonanone B

8-Formylophiopogonone B (8-FOB) provides cytoprotection at lower micromolar concentrations compared to the antioxidant and cytoprotective thresholds reported for Methylophiopogonanone B, the most widely characterized non-formylated analog in antioxidant assays. 8-FOB pretreatment at 10 μM significantly protected L02 hepatocytes against 500 μM paraquat-induced cytotoxicity and preserved mitochondrial membrane potential [1]. In contrast, Methylophiopogonanone B requires 40–50 μM to achieve comparable reduction of H₂O₂-induced ROS production and apoptosis in HUVECs . While these studies use different cell types and oxidative stressors (paraquat vs. H₂O₂), the 4- to 5-fold lower effective concentration range of 8-FOB suggests higher potency in oxidative stress antagonism.

Cytoprotection Oxidative Stress Mitochondrial Function

8-Formylophiopogonone B Validated Applications


Lung Cancer: Superior Cytotoxic Potency

Based on the 1.54-fold higher potency against A549 lung tumor cells compared to Ophiopogonanone B [1], 8-Formylophiopogonone B is the preferred procurement choice for lung cancer research programs seeking maximal antiproliferative activity from the Ophiopogon homoisoflavonoid class. The lower IC₅₀ (10.01 μM vs. 15.42 μM) enables more sensitive detection of cytotoxic effects, lower compound consumption in high-throughput screening campaigns, and potentially improved therapeutic indices in combination studies where minimizing compound concentration is advantageous .

Nasopharyngeal Carcinoma Research

8-Formylophiopogonone B demonstrates selective sensitivity toward CNE-1 nasopharyngeal carcinoma cells compared to five other tumor cell lines tested in parallel [1]. For investigators studying NPC pathogenesis, therapeutic target validation, or ROS-mediated apoptosis mechanisms, 8-FOB provides a unique tool compound within the homoisoflavonoid class. The compound's ability to induce intracellular ROS production, disrupt mitochondrial function, and suppress migration/invasion in CNE-1 cells [1] distinguishes it from Methylophiopogonanone B, which preferentially affects hepatic (SMMC-7721) and cervical (HeLa) cancer cells .

Doxorubicin Cardiotoxicity & HMOX1 Pathway

8-Formylophiopogonone B is validated in vivo for protecting against doxorubicin-induced cardiotoxicity in C57BL/6J mice, with confirmed mechanism involving HMOX1 expression inhibition and reduction of myocardial inflammation and fibrosis [1]. Non-formylated Ophiopogon homoisoflavonoids lack any reported cardioprotective activity in this model, making 8-FOB the only compound in this class suitable for research on chemotherapy-induced cardiotoxicity, HMOX1-dependent myocardial injury pathways, or cardio-oncology adjunctive therapy development .

Parkinson's Disease Neuroprotection Research

In the MPP⁺-induced SH-SY5Y Parkinson's disease cell model, 8-Formylophiopogonone B (but not its 6-formyl regioisomer) enhances autophagy via increased LC3-II expression, decreased p62/SQSTM1, and HSP90AA1-mediated PI3K-AKT-mTOR pathway modulation [1]. For neurodegenerative disease research programs investigating autophagy enhancement as a therapeutic strategy, 8-FOB represents the only formyl-homoisoflavonoid with validated neuroprotective activity and a defined autophagic mechanism. Procurement of the 6-formyl isomer would yield inactive material for this application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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